molecular formula C20H18BrN B3028419 N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline CAS No. 203710-89-8

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline

Cat. No. B3028419
M. Wt: 352.3 g/mol
InChI Key: WHBVFRPPFWBXEE-UHFFFAOYSA-N
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Description

Facile Synthesis Analysis

The synthesis of N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline derivatives has been explored in various studies. For instance, the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s was achieved through a one-pot procedure using nonbrominated oligomers and benzyltrimethylammonium tribromide, leading to the formation of dimer and trimer structures with high yields . Similarly, the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole was conducted via the modified Bischler method, starting from 4,6-dimethoxyaniline and yielding the final product in high purity after a series of protection and deprotection steps . These methods demonstrate the versatility of bromophenyl compounds in synthetic chemistry.

Molecular Structure Analysis

X-ray crystallographic analysis has been a crucial tool in determining the molecular structures of bromophenyl derivatives. For example, the U-shaped structure of the all-para-brominated trimer suggests a propensity for helical structures . In another study, the crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline was determined, revealing a monoclinic crystal system with two independent molecules in the asymmetric unit, each showing different dihedral angles between the aromatic rings . These analyses provide insights into the conformational preferences and potential reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of bromophenyl derivatives is influenced by their molecular structure. The redox properties of the synthesized oligo(N-phenyl-m-aniline)s were investigated, confirming that they can be oxidized into dications with triplet spin-multiplicity . This indicates potential applications in materials science, particularly in the development of organic electronic devices. The synthesis of thiourea derivatives from bromobutanoylisothiocyanate and toluidines further exemplifies the diverse reactivity of bromophenyl compounds, leading to products with trans-cis configurations stabilized by intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline and its derivatives are characterized by various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were used to characterize the synthesized thiourea derivatives, confirming the expected functional groups and molecular configurations . The crystallographic studies not only elucidate the solid-state structures but also provide information on intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point, solubility, and stability . These properties are essential for the practical application of these compounds in chemical synthesis and material science.

Scientific Research Applications

Chemical Synthesis and Characterization

  • N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline and its derivatives are utilized in various chemical syntheses. For instance, a study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of related compounds, yielding a new compound with potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Spectroscopy and Molecular Studies

  • Spectroscopic investigations play a crucial role in understanding the properties of these compounds. Cameron et al. (1979) conducted spectroscopic studies on the reactions of similar anilines with phosphorus oxychloride and thiophosphoryl chloride, providing insights into the heterocyclic products and their structures (Cameron, Cordes, Demir, & Shaw, 1979).

Optoelectronic Properties

  • The optoelectronic properties of related anilines have been a focus of research due to their potential in electronic devices. Han Li-yin (2013) synthesized a derivative and investigated its properties, highlighting its excellent xerographic performance in organic photoconductive devices (Han Li-yin, 2013).

Catalysis and Reaction Optimization

  • These compounds are also used in catalysis and reaction optimization. Shi Kai-yun (2006) explored the synthesis of N-ethyl-m-methyoxy aniline, which offers a simple and efficient synthesis process, providing a scientific basis for industrial manufacture (Shi Kai-yun, 2006).

Application in Corrosion Inhibition

  • The use of anilines in corrosion inhibition has been researched, with Daoud et al. (2014) investigating a compound's inhibitory action on mild steel corrosion, demonstrating its efficiency and the adherence to Langmuir’s isotherm in adsorption studies (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Hydroamination Studies

Monomethylation Processes

  • The monomethylation of aryl amines, as studied by Peng et al. (2009), is significant for the synthesis of compounds like N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, impacting the development of potential medical imaging agents (Peng, Liu, Tang, Cai, & Pike, 2009).

Electroluminescence and Photophysics

  • Research into the electroluminescence and photophysical properties of related compounds has implications for their use in light-emitting devices. Dileep A. K. Vezzu et al. (2010) focused on platinum complexes synthesized from similar anilines, showing potential in organic light-emitting diode (OLED) applications (Dileep A. K. Vezzu et al., 2010).

Catalyzed N–H Insertion Reactions

  • Anding and Woo (2013) explored the Ir-catalyzed N–H insertion reactions involving similar anilines, contributing to the synthesis of substituted glycine esters and expanding the understanding of reaction mechanisms (Anding & Woo, 2013).

properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-N-(3-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c1-15-5-3-7-19(13-15)22(18-11-9-17(21)10-12-18)20-8-4-6-16(2)14-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBVFRPPFWBXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732974
Record name N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline

CAS RN

203710-89-8
Record name N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kanazawa, T Yokota, H Ogasa, H Watanabe… - Tetrahedron, 2015 - Elsevier
We report the chemoselective amination of bromoiodobenzenes with diarylamines by palladium/Xantphos or a ligand-free copper catalyst. The reactions by these two types of catalysts …
Number of citations: 13 www.sciencedirect.com

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